molecular formula C18H19NO B3976040 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one

Cat. No.: B3976040
M. Wt: 265.3 g/mol
InChI Key: WOHXPAZYMPXJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14(15-7-3-2-4-8-15)13-18(20)19-12-11-16-9-5-6-10-17(16)19/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXPAZYMPXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reduction of the corresponding indole derivatives containing acceptor groups in the indole ring. This reduction can be carried out using various boron hydrides . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to yield the desired indole derivative .

Chemical Reactions Analysis

1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, sodium hydride, and trimethylsulfoxonium iodide . Major products formed from these reactions include tricyclic indoles and azepinoindoles .

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various indole derivatives with potential biological activities.

    Biology: The compound is studied for its antiviral, anticancer, and antimicrobial properties.

    Medicine: Indole derivatives are explored for their potential use in treating cancer, microbial infections, and other disorders.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, leading to its diverse biological activities. The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

    Melatonin: A neurohormone that regulates circadian rhythms and has antioxidant properties.

    Lysergic acid diethylamide (LSD): A psychoactive compound with hallucinogenic effects

The uniqueness of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one lies in its specific structural features and the range of biological activities it exhibits

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one

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